molecular formula C21H20N6O5 B2793310 N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847385-64-2

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2793310
CAS No.: 847385-64-2
M. Wt: 436.428
InChI Key: ZMQGDCHQMYYKEW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. This scaffold is fused with a triazole ring at positions 4 and 5 of the pyrimidine ring. The molecule is substituted at position 3 with a 3-methoxyphenyl group and at position 6 with an acetamide side chain linked to a 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c1-30-14-6-4-5-13(9-14)27-20-19(24-25-27)21(29)26(12-22-20)11-18(28)23-16-10-15(31-2)7-8-17(16)32-3/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQGDCHQMYYKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 3-methoxybenzaldehyde. The synthesis proceeds through the formation of intermediate compounds, such as hydrazones and triazoles, followed by cyclization and acylation reactions. The reaction conditions usually involve the use of solvents like ethanol or dimethylformamide, and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve efficient production. The use of automated reactors and advanced purification methods, such as chromatography, ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups results in quinones, while substitution reactions yield various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs sharing the triazolo-pyrimidine core but differing in substituents. Below is a detailed analysis of key analogs, supported by molecular data and substituent variations:

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Evidence ID
N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide C₂₄H₂₂N₆O₅ 474.47 [1,2,3]triazolo[4,5-d]pyrimidine 3-(3-methoxyphenyl), acetamide-N-(2,5-dimethoxyphenyl) Question
N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C₂₂H₂₁FN₆O₂ 420.45 [1,2,4]triazolo[4,3-c]pyrimidine 5-(4-fluorophenylamino), acetamide-N-(2,5-dimethylphenyl)
2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide C₂₁H₁₉ClN₆O₂ 422.87 [1,2,3]triazolo[4,5-d]pyrimidine 3-(3-chlorophenyl), acetamide-N-(2,4-dimethylphenyl)
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide C₂₃H₂₂N₆O₃ 454.47 [1,2,3]triazolo[4,5-d]pyrimidine 3-(3,5-dimethylphenyl), acetamide-N-(furan-2-ylmethyl)
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide C₂₂H₁₉ClN₆O₂ 434.88 [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, acetamide-N-(2-chlorophenylmethyl)

Key Findings

Core Structure Variations :

  • The target compound and analogs from , and share the [1,2,3]triazolo[4,5-d]pyrimidine core, whereas the compound in has a [1,2,4]triazolo[4,3-c]pyrimidine core. The position of the triazole ring fusion (4,5-d vs. 4,3-c) alters electronic density and steric accessibility, impacting binding interactions .

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxyphenyl group (target compound) and 3-chlorophenyl group () demonstrate how electron-donating (methoxy) and electron-withdrawing (chloro) substituents modulate reactivity and solubility. Methoxy groups enhance hydrophilicity, whereas chloro groups increase lipophilicity . Aromatic Side Chains: The 2,5-dimethoxyphenyl acetamide in the target compound contrasts with the 2,4-dimethylphenyl (), furan-2-ylmethyl (), and 2-chlorophenylmethyl () groups.

Molecular Weight and Bioavailability :

  • The target compound (MW 474.47) is heavier than analogs like (MW 420.45) and (MW 422.87), primarily due to its two methoxy groups. Higher molecular weight may affect permeability but could enhance target affinity through extended π-π stacking .

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